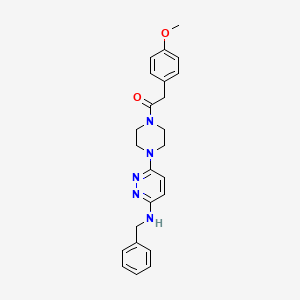
2-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺是一种复杂的化合物,在各种科学研究领域引起了关注。该化合物以其独特的结构而闻名,包括哌嗪环、嘧啶环和苯甲酰基。
准备方法
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺的合成涉及多个步骤和特定的反应条件。一种常见的合成路线包括以下步骤:
哌嗪环的形成: 哌嗪环是通过乙二胺与合适的二卤代烷在回流条件下反应合成。
苯甲酰基的引入: 苯甲酰基是通过哌嗪衍生物与苯甲酰氯在碱如三乙胺存在下反应引入的。
嘧啶环的形成: 嘧啶环是通过苯甲酰哌嗪衍生物与合适的腈和胺在酸性条件下反应合成。
最终偶联: 最后一步涉及在偶联剂如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)存在下,将嘧啶衍生物与苯胺偶联,形成所需的化合物。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用连续流反应器以提高反应效率。
化学反应分析
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾或过氧化氢氧化,导致形成相应的氧化物。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行,导致形成还原衍生物。
取代: 该化合物可以进行取代反应,特别是在苯甲酰基和苯基上,使用卤素或烷基化试剂等试剂。
水解: 水解反应可以在酸性或碱性条件下发生,导致该化合物裂解成较小的片段。
在这些反应中常用的试剂和条件包括酸、碱、氧化剂、还原剂和溶剂,如二氯甲烷或乙醇。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子和配位化学中配体的构件。
生物学: 它被研究用于其与生物大分子(如蛋白质和核酸)的潜在相互作用及其对细胞过程的影响。
医学: 该化合物正在研究其潜在的治疗应用,包括其作为特定酶或参与疾病通路的受体的抑制剂的作用。
工业: 由于其独特的化学性质,它被用于开发新材料,如聚合物和涂料。
作用机制
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能充当酶、受体或其他蛋白质的抑制剂或激活剂,导致细胞信号传导和代谢途径发生改变。分子对接研究和体外测定通常用于阐明这些相互作用并确定所涉及的关键残基。
相似化合物的比较
2-(4-苯甲酰哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺可以与其他类似化合物进行比较,例如:
2-(4-苯基哌嗪-1-基)嘧啶-5-甲酰胺: 该化合物也是哌嗪衍生物,具有嘧啶环,但它具有不同的取代基,导致不同的化学和生物性质.
2-(4-(4-取代哌嗪-1-基)亚苄基)肼基甲酰胺:
2-(2-(4-苯甲酰哌嗪-1-基)乙基)异吲哚啉-1,3-二酮: 该化合物包含一个异吲哚啉-1,3-二酮部分,这会影响其化学行为和生物活性.
属性
分子式 |
C22H23N5O |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H23N5O/c1-17-16-20(24-19-10-6-3-7-11-19)25-22(23-17)27-14-12-26(13-15-27)21(28)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,23,24,25) |
InChI 键 |
KLWYYNIFRDDGMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246832.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246846.png)
![2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11246852.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246867.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11246880.png)
![6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11246888.png)
![1,1'-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246893.png)
![1,1'-[3-ethyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246897.png)
![N-(2-chlorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246898.png)
![N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide](/img/structure/B11246911.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246917.png)
![1,1'-[3,6-bis(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246921.png)
![6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246923.png)
